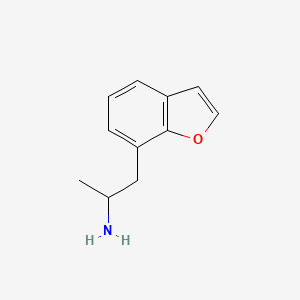

7-(2-Aminopropyl)benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

286834-87-5 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(1-benzofuran-7-yl)propan-2-amine |

InChI |

InChI=1S/C11H13NO/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10/h2-6,8H,7,12H2,1H3 |

InChI Key |

YVMDMFRZSDUZLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC2=C1OC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 7 2 Aminopropyl Benzofuran

Advanced Synthetic Pathways for 7-(2-Aminopropyl)benzofuran

The synthesis of this compound (7-APB) necessitates a strategic approach to ensure the correct placement of the aminopropyl side chain on the benzofuran (B130515) core. This involves a multi-step process that begins with the regioselective functionalization of the benzofuran ring system, followed by the construction and modification of the side chain.

Strategies for Regioselective Benzofuran Functionalization

A key challenge in the synthesis of 7-APB is the introduction of a functional group at the C-7 position of the benzofuran ring, which serves as a handle for the subsequent elaboration of the aminopropyl side chain. One documented approach to achieving this involves starting with a pre-functionalized benzene (B151609) ring that directs the formation of the furan (B31954) ring in the desired orientation.

A common synthetic route commences with a suitably substituted phenol. For instance, the synthesis of the isomeric 4-APB and 6-APB has been achieved by heating a bromophenol with bromoacetaldehyde (B98955) diethyl acetal (B89532) and sodium hydride, followed by treatment with polyphosphoric acid to yield a mixture of bromobenzofurans. southernforensic.org A similar strategy can be adapted for the 7-isomer by selecting the appropriate starting materials that favor substitution at the desired position.

More advanced and regioselective methods for the synthesis of substituted benzofurans are continually being developed. These can include transition-metal-catalyzed reactions, such as palladium- and copper-catalyzed Sonogashira coupling of iodophenols with terminal alkynes, followed by intramolecular cyclization. nih.gov Ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation also represents a modern approach to constructing the benzofuran core with specific substitution patterns. nih.gov For the specific synthesis of 7-APB, a crucial intermediate is 7-formylbenzofuran. The synthesis of this intermediate can be approached through various methodologies reviewed for benzofuran-based compounds. southernforensic.org

Reductive Amination Approaches for Propylamine Side Chain Formation

Once the benzofuran core is functionalized at the 7-position, typically with a carbonyl group, the aminopropyl side chain is constructed. A widely employed method for the synthesis of aminopropylbenzofuran isomers involves a Henry reaction between a benzofuran carbaldehyde and nitroethane to form a nitrostyrene (B7858105) intermediate. southernforensic.orgresearchgate.net This intermediate is then reduced to the corresponding primary amine. A common reducing agent for this transformation is lithium aluminum hydride (LAH). southernforensic.org

Alternatively, if the functionalization at the 7-position leads to a ketone, such as 1-(benzofuran-7-yl)propan-2-one, a direct reductive amination can be performed. Reductive amination is a versatile method that converts a ketone or aldehyde into an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com This can be achieved using a variety of reducing agents. Common choices include sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which offer different levels of reactivity and selectivity. masterorganicchemistry.comorganic-chemistry.org For the synthesis of a primary amine from a ketone, ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate (B1210297) is used. thieme.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method for direct reductive amination. wikipedia.org These advanced reductive amination techniques can offer milder reaction conditions and improved chemoselectivity compared to the LAH reduction of nitrostyrenes. organic-chemistry.orgresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of intermediates and the final this compound product is critical to obtain a compound of high purity. Throughout the synthesis, intermediates are often purified using chromatographic techniques. For example, in the synthesis of bromobenzofuran isomers, silica (B1680970) gel column chromatography is employed to separate the positional isomers. southernforensic.org

The final amine product, being basic, is often converted to a salt, such as a hydrochloride (HCl) salt, to facilitate its purification and handling. southernforensic.org This is typically achieved by treating a solution of the freebase with ethereal HCl. The resulting salt often precipitates as a crystalline solid, which can be isolated by filtration. Crystallization is a powerful purification technique that involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. uct.ac.zayoutube.comyoutube.com The crystalline material can then be washed with a cold solvent to remove any remaining soluble impurities. southernforensic.org The purity of the final product can be assessed by various analytical methods, including gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy. southernforensic.org

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive identification of this compound and its differentiation from other positional isomers relies on a combination of spectroscopic techniques. Mass spectrometry provides information about the molecular weight, but it is often insufficient to distinguish between isomers as they have identical masses. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural elucidation. southernforensic.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Positional Isomer Differentiation

NMR spectroscopy, particularly ¹H NMR, is instrumental in differentiating the positional isomers of aminopropylbenzofurans. The chemical shifts and coupling patterns of the aromatic protons on the benzofuran ring are highly dependent on the position of the aminopropyl substituent.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show a pattern characteristic of three adjacent protons on the benzene ring (H-4, H-5, and H-6). This typically results in a pattern of two large coupling doublets and one triplet (or an apparent triplet). southernforensic.org This is distinct from the patterns observed for the 5- and 6-isomers, which would show one large coupling doublet, one doublet of doublets, and one small coupling doublet. southernforensic.org Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments can provide definitive evidence for the position of substitution by showing correlations between the protons of the aminopropyl side chain and the carbons of the benzofuran ring system. For the 7-isomer, a correlation between the aliphatic protons and C-7a is expected. southernforensic.org

The ¹H NMR spectrum of this compound provides a unique fingerprint for its structure. The signals for the protons of the aminopropyl side chain appear in the aliphatic region of the spectrum, while the protons on the benzofuran ring system resonate in the aromatic region.

The following table summarizes the reported ¹H NMR data for this compound as a free base in deuterated chloroform (B151607) (CDCl₃). southernforensic.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.61 | d | 2.2 | 1H |

| H-4 | 7.39 | d | 7.7 | 1H |

| H-5 | 7.18 | t | 7.7 | 1H |

| H-6 | 7.07 | d | 7.7 | 1H |

| H-3 | 6.72 | d | 2.2 | 1H |

| H-8 | 3.29 | m | 1H | |

| H-9 | 2.94 | dd | 13.5, 5.5 | 1H |

| H-9' | 2.76 | dd | 13.5, 8.1 | 1H |

| H-10 | 1.17 | d | 6.3 | 3H |

| -NH₂ | 1.45 | br s | 2H |

d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet

The signals for the furan ring protons, H-2 and H-3, appear as doublets with a small coupling constant characteristic of their relationship. The aromatic protons H-4, H-5, and H-6 exhibit a coupling pattern consistent with a 1,2,3-trisubstituted benzene ring. The aliphatic protons of the aminopropyl side chain show a characteristic pattern: a multiplet for the methine proton (H-8), two distinct signals for the diastereotopic methylene (B1212753) protons (H-9 and H-9'), and a doublet for the terminal methyl group (H-10). The broad singlet for the amine protons is also a typical feature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an essential technique for determining the carbon framework of an organic molecule. In the analysis of this compound, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment.

Based on the analysis of its isomers, the ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of neighboring atoms. The aromatic carbons of the benzofuran ring system typically resonate in the downfield region of the spectrum (approximately 100-160 ppm), while the aliphatic carbons of the aminopropyl side chain appear in the upfield region.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~145 |

| C3 | ~105 |

| C3a | ~128 |

| C4 | ~120-130 |

| C5 | ~120-130 |

| C6 | ~120-130 |

| C7 | ~120-130 |

| C7a | ~155 |

| Cα | ~40-50 |

| Cβ | ~40-50 |

| CH₃ | ~20 |

Note: The exact chemical shifts require experimental verification and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, NOESY) for Connectivity Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of two-dimensional NMR experiments is employed. These experiments provide correlational data that is not available from one-dimensional spectra.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to identify which protons are directly attached to which carbon atoms. An HSQC spectrum of this compound would show correlations between the signals in the ¹H NMR spectrum and the signals in the ¹³C NMR spectrum for all protonated carbons. This allows for the direct assignment of the carbons in the aminopropyl side chain and the protonated carbons of the benzofuran ring.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings, typically over two to four bonds. This is particularly useful for identifying the placement of substituents on the benzofuran ring and for confirming the connection of the aminopropyl side chain to the C7 position. For instance, correlations would be expected between the protons of the methylene group (Cα) of the side chain and the C6, C7, and C7a carbons of the benzofuran ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of protons within the molecule. While HSQC and HMBC establish through-bond connectivity, NOESY reveals through-space interactions. This can be used to confirm the conformation of the aminopropyl side chain relative to the benzofuran ring system.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure from its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that results in significant fragmentation of the analyte molecule. The mass spectrum of this compound, like its isomers, is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 175, which corresponds to its molecular weight.

The most prominent feature in the EI mass spectrum is the base peak at m/z 44. This peak arises from the alpha-cleavage of the aminopropyl side chain, resulting in the formation of the stable [CH(CH₃)NH₂]⁺ fragment. This fragmentation is characteristic of amphetamine and its analogues.

Another significant fragmentation pathway involves the loss of the aminopropyl side chain, leading to the formation of a benzofuranylmethyl radical and a subsequent ion at m/z 131. A study by Casale and Hays (2012) noted that the ratio of the ion signals at m/z 131 and m/z 132 can be used to distinguish between the different positional isomers of aminopropylbenzofuran. For this compound, this ratio was determined to be 2.4:1.

Table 2: Characteristic EI-MS Fragments for this compound

| m/z | Ion Structure/Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 131 | [M - C₃H₈N]⁺ |

| 44 | [C₂H₆N]⁺ (Base Peak) |

Electrospray Ionization (ESI) Mass Spectrometry Techniques

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. For this compound, the ESI mass spectrum would be expected to show a prominent peak at m/z 176, corresponding to the protonated molecule. This technique is particularly useful for confirming the molecular weight of the compound and is often coupled with liquid chromatography for the analysis of complex mixtures. The gentle nature of ESI helps to preserve the intact molecule for further analysis, such as tandem mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Structural Specificity

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. This method provides a higher degree of structural information and specificity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The primary amine (–NH₂) group would be identified by two medium-intensity N–H stretching bands in the region of 3300–3500 cm⁻¹. The C–H stretching vibrations of the aromatic benzofuran ring would appear at wavenumbers slightly above 3000 cm⁻¹, while the C–H stretching of the aliphatic aminopropyl side chain would be observed just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450–1600 cm⁻¹ region. The C–O–C stretching of the furan ring is expected to produce a strong absorption band in the 1000–1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |

| Primary Amine | N–H Stretch | 3300–3500 |

| Aromatic C–H | C–H Stretch | > 3000 |

| Aliphatic C–H | C–H Stretch | < 3000 |

| Aromatic C=C | C=C Stretch | 1450–1600 |

| Furan C–O–C | C–O Stretch | 1000–1300 |

Pharmacological Mechanisms of Action of 7 2 Aminopropyl Benzofuran

Monoamine Transporter Interactions and Neurotransmitter Modulation

7-APB acts as an indirect monoamine agonist, influencing the levels of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) by interacting with their respective transporters. This interaction involves both the inhibition of neurotransmitter reuptake and the promotion of their release.

Research indicates that 7-APB exhibits a low potency for inhibiting the serotonin transporter (SERT). nih.gov In studies using human embryonic kidney 293 (HEK 293) cells that express the human SERT, 7-APB displayed an IC₅₀ value of 7,000 nM for the inhibition of serotonin uptake. This suggests a significantly weaker interaction with SERT compared to some of its isomers. Despite this low potency in uptake inhibition, all tested benzofurans, including 7-APB, have been shown to induce the release of monoamines. nih.gov

Similar to other benzofurans, 7-APB is a weak inhibitor of the dopamine transporter (DAT). nih.gov Its IC₅₀ value for the inhibition of dopamine uptake in HEK 293 cells expressing the human DAT was determined to be 4,200 nM. This profile of weak DAT inhibition is more akin to that of MDMA than to more potent dopamine uptake inhibitors like methamphetamine. nih.gov As with other monoamines, 7-APB also facilitates the release of dopamine. nih.gov

7-APB demonstrates a more potent interaction with the norepinephrine transporter (NET) compared to SERT and DAT. It inhibits norepinephrine uptake with an IC₅₀ value of 470 nM in HEK 293 cells expressing the human NET. nih.gov This submicromolar inhibition potency is comparable to that of classical monoaminergic agents. nih.gov Additionally, 7-APB promotes the release of norepinephrine. nih.gov

Interactive Data Table: Monoamine Transporter Inhibition Potency (IC₅₀ nM) of 7-APB

| Transporter | IC₅₀ (nM) |

| SERT | 7,000 |

| DAT | 4,200 |

| NET | 470 |

Data sourced from in vitro studies on human transporters expressed in HEK 293 cells.

The position of the aminopropyl group on the benzofuran (B130515) ring significantly influences the pharmacological activity. When compared to its isomers 5-APB and 6-APB, 7-APB shows a reduced potency for monoamine transporter inhibition, particularly at the SERT. nih.gov This lower affinity for SERT results in a higher DAT:SERT inhibition ratio for 7-APB (0.6) compared to isomers like 5-APB (0.15) and 6-APB (0.29). nih.gov This ratio suggests a pharmacological profile for 7-APB that is positioned between the more serotonergic activity of MDMA and the more dopaminergic activity of methamphetamine. nih.gov

Interactive Data Table: Comparative Monoamine Transporter Inhibition (IC₅₀ nM) of APB Isomers

| Compound | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT:SERT Ratio |

| 7-APB | 470 | 4,200 | 7,000 | 0.6 |

| 4-APB | 630 | 5,300 | 10,000 | 0.53 |

| 5-APB | 290 | 1,100 | 7,100 | 0.15 |

| 6-APB | 760 | 1,300 | 4,500 | 0.29 |

Data reflects the potency of each compound to inhibit neurotransmitter uptake at the respective human transporters.

G Protein-Coupled Receptor (GPCR) Binding and Agonism Studies

In addition to its effects on monoamine transporters, 7-APB also interacts with various G protein-coupled receptors, particularly serotonin (5-HT) receptors.

Among the tested benzofurans, 7-APB was unique in demonstrating submicromolar binding affinity for the 5-HT₁ₐ receptor, with a Kᵢ value of 0.9 μM. nih.gov Most benzofurans, including 7-APB, exhibit binding affinity for the 5-HT₂ₐ receptor in the micromolar range and act as low-potency partial agonists, a characteristic they share with MDMA and MDA. nih.gov Furthermore, these compounds are also partial agonists at the 5-HT₂ₑ receptor. nih.gov Unlike most other benzofurans, 7-APB showed a lower binding affinity for the 5-HT₂C receptor. nih.gov Research also identified binding to α₁ₐ- and α₂ₐ-adrenoceptors for most benzofurans. nih.gov

Interactive Data Table: Receptor Binding Affinities (Kᵢ μM) of 7-APB

| Receptor | Kᵢ (μM) |

| 5-HT₁ₐ | 0.9 |

| 5-HT₂ₐ | 3.4 |

| 5-HT₂ₑ | 2.5 |

| 5-HT₂C | >10 |

| α₁ₐ-adrenoceptor | >10 |

| α₂ₐ-adrenoceptor | 6.1 |

This table displays the binding affinities of 7-APB at various G protein-coupled receptors.

Serotonin (5-HT) Receptor Subtype Agonism and Binding Affinity

The interaction of 7-(2-Aminopropyl)benzofuran (7-APB) with serotonin (5-HT) receptors is a key aspect of its pharmacological profile. Like other psychoactive benzofurans, it displays a range of affinities and functional activities at several 5-HT receptor subtypes, which collectively contribute to its effects.

7-APB exhibits a clear interaction with the 5-HT2A receptor, a subtype critically involved in the effects of classic psychedelic compounds. Research shows that 7-APB binds to the human 5-HT2A receptor with a binding affinity (Kᵢ) of 2600 nM nih.gov. Functionally, it acts as a partial agonist at this receptor. In studies using cells expressing the human 5-HT2A receptor, 7-APB demonstrated an EC₅₀ value of 1800 nM, with a maximal efficacy (Eₘₐₓ) of 55% relative to serotonin nih.gov. This profile of partial agonism at the 5-HT2A receptor is a common feature among many psychoactive benzofurans nih.gov.

The compound also demonstrates activity at the 5-HT2B receptor. Chronic activation of this receptor has been associated with cardiac valvulopathy, making it a significant target in toxicological assessments nih.gov. 7-APB binds to the human 5-HT2B receptor with a Kᵢ value of 1100 nM nih.gov. Similar to its action at the 5-HT2A receptor, it functions as a partial agonist. The functional activity is characterized by an EC₅₀ of 1200 nM and an Eₘₐₓ of 63% compared to serotonin nih.gov. The agonism at 5-HT2B receptors is a distinguishing feature of many benzofuran derivatives when compared to structurally related amphetamines like MDMA, which does not typically activate this receptor nih.gov.

Beyond the 5-HT2A and 5-HT2B receptors, 7-APB interacts with other serotonin receptor subtypes. Notably, it is the only positional isomer among the tested aminopropylbenzofurans (including 4-APB, 5-APB, and 6-APB) to show submicromolar binding affinity for the 5-HT1A receptor, with a Kᵢ value of 900 nM nih.gov. Its affinity for the 5-HT2C receptor is comparatively lower, with a Kᵢ value of 11,000 nM nih.gov. This pattern of interaction across multiple 5-HT receptors contributes to its complex pharmacological effects.

Interactive Data Table: 7-APB Serotonin Receptor Interactions

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of 5-HT) |

| 5-HT2A | 2600 nih.gov | 1800 nih.gov | 55 nih.gov |

| 5-HT2B | 1100 nih.gov | 1200 nih.gov | 63 nih.gov |

| 5-HT1A | 900 nih.gov | Not Determined | Not Determined |

| 5-HT2C | 11000 nih.gov | Not Determined | Not Determined |

Interactions with Adrenergic and Histaminergic Receptors

In addition to its effects on the serotonin system and TAAR1, 7-APB also binds to certain adrenergic and histaminergic receptors. These interactions may contribute to the compound's physiological and side-effect profile.

Adrenergic Receptors : 7-APB displays micromolar binding affinity for α-adrenergic receptor subtypes. It binds to the α₁ₐ-adrenoceptor with a Kᵢ of 12,000 nM and to the α₂ₐ-adrenoceptor with a Kᵢ of 5,800 nM nih.gov.

Histaminergic Receptors : The compound shows a notable affinity for the histamine (B1213489) H₁ receptor, with a Kᵢ value of 4,800 nM researchgate.net.

Interactive Data Table: 7-APB Adrenergic, Histaminergic, and TAAR1 Interactions

| Receptor | Binding Affinity (Kᵢ, nM) |

| TAAR1 | 1100 nih.gov |

| α₁ₐ-Adrenoceptor | 12000 nih.gov |

| α₂ₐ-Adrenoceptor | 5800 nih.gov |

| Histamine H₁ | 4800 researchgate.net |

Structure-Activity Relationship (SAR) Studies for this compound and Derivatives

The pharmacological profile of 7-APB is best understood in the context of its structural isomers: 4-APB, 5-APB, and 6-APB. The position of the aminopropyl group on the benzofuran ring significantly influences the compound's interaction with various receptors nih.govnih.gov.

Comparative analysis reveals distinct structure-activity relationships. For instance, while all aminopropylbenzofuran isomers act as partial agonists at 5-HT2A and 5-HT2B receptors, their potencies and affinities vary. 7-APB generally shows lower binding affinity at 5-HT2A (Kᵢ = 2600 nM) and 5-HT2C (Kᵢ = 11,000 nM) receptors compared to its 5-APB (5-HT2A Kᵢ = 800 nM; 5-HT2C Kᵢ = 450 nM) and 6-APB (5-HT2A Kᵢ = 1300 nM; 5-HT2C Kᵢ = 960 nM) counterparts nih.gov.

A key distinguishing feature for 7-APB is its unique affinity for the 5-HT1A receptor. It is the only isomer in the series to exhibit submicromolar affinity (Kᵢ = 900 nM) at this site, whereas the other isomers have Kᵢ values well into the micromolar range (>5,900 nM) nih.gov. This suggests that the placement of the aminopropyl chain at the 7-position of the benzofuran core confers a specific and enhanced interaction with the 5-HT1A receptor subtype. These differences underscore how minor positional changes in the molecular structure can lead to significant variations in the pharmacological profile of benzofuran derivatives nih.gov.

Influence of Benzofuran Ring Substitution on Pharmacological Activity

The position of the (2-aminopropyl) group on the benzofuran ring is a critical determinant of pharmacological activity. Variations in this position among isomers such as 4-APB, 5-APB, 6-APB, and 7-APB lead to significant differences in their potency and selectivity for the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

Research demonstrates that all aminopropylbenzofuran isomers act as monoamine releasing agents and uptake inhibitors. nih.govnih.gov Generally, these compounds inhibit norepinephrine and serotonin uptake more potently than dopamine uptake, a profile similar to that of 3,4-methylenedioxymethamphetamine (MDMA) but distinct from methamphetamine. nih.govnih.gov

Among the isomers, 5-APB and 6-APB are typically the most potent inhibitors and releasers of monoamines. nih.govnih.gov In contrast, 7-APB and its 4-APB isomer exhibit reduced potency, particularly at the serotonin transporter. nih.gov For instance, in studies using human embryonic kidney 293 (HEK 293) cells expressing the human monoamine transporters, 7-APB showed significantly lower potency for SERT inhibition compared to the 5- and 6-isomers. nih.gov This suggests that the placement of the side chain at the 7-position is less favorable for optimal interaction with the serotonin transporter binding site.

All tested benzofuran isomers, including 7-APB, also function as monoamine releasers and interact with the trace amine-associated receptor 1 (TAAR1), similar to classical amphetamines. nih.govnih.gov The potency of monoamine release also varies with the substitution pattern, generally following the trends observed in uptake inhibition.

Impact of Side Chain Modifications on Monoamine Transporter and Receptor Affinity

Modifications to the aminopropyl side chain of the benzofuran structure, such as N-alkylation or saturation of the furan (B31954) ring to a dihydrofuran, significantly alter the pharmacological profile. These changes can affect potency and selectivity at both monoamine transporters and receptors.

Saturation of the benzofuran ring, which creates dihydrobenzofuran derivatives like 5-APDB and 6-APDB, has a pronounced effect on dopaminergic activity. nih.gov Compared to their unsaturated counterparts (5-APB and 6-APB), the dihydro-compounds exhibit markedly reduced potency at the dopamine transporter (DAT). nih.gov However, their activity at noradrenergic and serotonergic transporters remains largely similar. nih.gov For example, 5-APDB is a highly selective serotonin releasing agent, while 6-APDB has a more balanced profile across the three monoamine transporters. wikipedia.orgwikipedia.org

N-alkylation of the primary amine group also modulates activity. For instance, N-methylation of 5-APB to form 5-MAPB or 6-APB to form 6-MAPB generally results in potent monoamine-releasing agents, similar to the comparison between MDA and MDMA. nih.govnih.gov Studies on compounds like 5-MAPDB (the N-methylated version of 5-APDB) show that these modifications can alter the affinity for transporters. For example, 5-MAPDB inhibits the serotonin transporter in the low micromolar range, similar to MDMA. nih.gov

Beyond transporters, these compounds also interact with various serotonin receptors. Most aminopropylbenzofurans, including 7-APB, act as partial agonists at the 5-HT₂ₐ receptor and as more potent agonists at the 5-HT₂ₑ receptor. nih.govnih.gov This 5-HT₂ₑ receptor agonism is a distinguishing feature compared to MDMA, which does not display such activity at comparable concentrations. nih.gov

Stereochemical Considerations in this compound Pharmacology

The this compound molecule contains a chiral center at the alpha-carbon of the propyl side chain, meaning it exists as a pair of enantiomers: (R)-7-APB and (S)-7-APB. The compound is typically available as a racemic mixture, containing equal amounts of both enantiomers.

While specific research separating and characterizing the individual enantiomers of 7-APB is not extensively documented in the scientific literature, the principles of stereochemistry in pharmacology strongly suggest that the two enantiomers possess different pharmacological activities. nih.govresearchgate.net In chiral drugs, enantiomers often exhibit significant differences in their binding affinity for receptors and transporters, as well as in their metabolic pathways. nih.gov

This stereoselectivity is well-established for related amphetamine-class compounds. For example, the enantiomers of MDMA have distinct pharmacological profiles. Similarly, research on the enantiomers of other novel benzofuran derivatives, such as 5-MABB and 6-MABB, demonstrates clear stereospecificity. nih.gov In these related compounds, one enantiomer is often more potent or selective for a particular monoamine transporter over the other. nih.gov For instance, studies on MABB isomers revealed that the R- and S-enantiomers displayed different potencies and selectivities for DAT and SERT. nih.gov

Based on these precedents, it is highly probable that (R)-7-APB and (S)-7-APB differ in their potencies as inhibitors and releasers at SERT, DAT, and NET, and in their affinities for serotonin and other receptors. One enantiomer may be primarily responsible for the serotonergic effects, while the other might contribute more to dopaminergic or noradrenergic activity, or they may have synergistic or even opposing actions. A full pharmacological understanding of racemic 7-APB requires the characterization of its individual stereoisomers.

Metabolism Research of 7 2 Aminopropyl Benzofuran in Animal Models

Proposed Metabolic Pathways of 7-(2-Aminopropyl)benzofuran Analogs in Non-Human Species

The metabolism of xenobiotics like aminopropyl)benzofuran derivatives is a biphasic process. Phase I reactions introduce or expose functional groups, which are then typically conjugated with endogenous molecules in Phase II to facilitate excretion nih.gov. Studies on 5-APB and 6-APB in rodent models have identified several key metabolic transformations.

Phase I Metabolic Transformations (e.g., Hydroxylation, Oxidative Deamination, Ring Cleavage)

Phase I metabolism of aminopropyl)benzofuran compounds is characterized by several oxidative reactions, primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver nih.govlongdom.org. For the 5-APB and 6-APB isomers, research has identified pathways including hydroxylation, and cleavage of the benzofuran (B130515) ring system.

Key Phase I transformations observed for 5-APB in rats include:

Ring Hydroxylation: The addition of a hydroxyl group to the aromatic portion of the molecule.

Ring Cleavage: The opening of the furan (B31954) ring, a significant transformation that leads to more polar metabolites.

Side Chain Oxidation: This can involve aldehyde reduction and oxidation following initial deamination of the aminopropyl side chain mdpi.com.

For 6-APB, the primary metabolite identified in rat studies is 4-carboxymethyl-3-hydroxy amphetamine, which indicates that both ring cleavage and subsequent hydroxylation are major metabolic steps nih.gov.

Table 1: Summary of Proposed Phase I Metabolic Pathways for 5-APB and 6-APB

| Metabolic Reaction | Description | Observed in Isomer(s) | Resulting Functional Groups |

|---|---|---|---|

| Ring Hydroxylation | Addition of a hydroxyl (-OH) group to the benzofuran ring structure. | 5-APB | Phenolic hydroxyl |

| Ring Cleavage | Opening of the furan portion of the benzofuran ring. | 5-APB, 6-APB | Carboxylic acid, Aldehyde, Alcohol |

| Aldehyde Reduction | Reduction of an aldehyde group formed after ring cleavage to an alcohol. | 5-APB | Alcohol |

| Aldehyde Oxidation | Oxidation of an aldehyde group formed after ring cleavage to a carboxylic acid. | 5-APB | Carboxylic acid |

Phase II Conjugation Reactions (e.g., Glucuronidation)

Following Phase I transformations, the resulting metabolites often undergo Phase II conjugation reactions, which significantly increase their water solubility and facilitate their elimination from the body uomus.edu.iqlongdom.org. The most commonly reported Phase II reaction for the metabolites of aminopropyl)benzofuran analogs is glucuronidation reactome.orgpharmacy180.com.

In this process, UDP-glucuronosyltransferase (UGT) enzymes catalyze the attachment of glucuronic acid to functional groups, such as hydroxyl groups, that were introduced during Phase I metabolism longdom.org. Studies on 5-APB have confirmed that its hydroxylated metabolites undergo glucuronidation before excretion mdpi.com.

Table 2: Proposed Phase II Conjugation Reactions for 5-APB Metabolites

| Conjugation Reaction | Enzyme Family | Description | Substrate (Metabolite Type) |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Covalent addition of a glucuronic acid moiety to the metabolite. | Hydroxylated metabolites of 5-APB |

Identification of this compound Analog Metabolites in Biological Matrices

The identification of metabolites in biological samples is crucial for understanding the complete metabolic profile of a compound. This is typically achieved using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HR-MS) nih.gov.

Metabolite Profiling in in vitro Animal Liver Preparations (e.g., Microsomes, Hepatocytes)

In vitro models, such as liver microsomes and hepatocytes, are standard tools for studying drug metabolism as they contain the primary enzymes responsible for biotransformation frontiersin.orgnih.govresearchgate.net.

Human Hepatocytes: The most abundant metabolite found after exposing human hepatocytes to 5-APB was identified as 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid mdpi.com. Other metabolites detected in this in vitro system include hydroxy-5-APB and hydroxy-dihydro-5-APB mdpi.com.

Human Liver Preparations: Studies investigating 6-APB have utilized human liver preparations to identify its metabolites, corroborating the findings from in vivo animal studies nih.govresearchgate.net.

These in vitro systems allow for the characterization of metabolic pathways and the enzymes involved in a controlled environment dundee.ac.uk.

Metabolite Detection in in vivo Non-Human Biological Samples (e.g., Rodent Urine)

Analysis of biological fluids from animal models provides essential information on the metabolites that are formed and excreted under physiological conditions nih.govmdpi.com.

Rodent Urine: The metabolites of 6-APB have been successfully identified in rat urine samples nih.govresearchgate.net. The major metabolite detected was 4-carboxymethyl-3-hydroxy amphetamine, confirming that ring cleavage is a primary metabolic route in this animal model nih.gov. The parent drug, 6-APB, was also detected, indicating that not all of the administered compound is metabolized before excretion nih.gov.

Table 3: Identified Metabolites of 5-APB and 6-APB in Biological Matrices

| Parent Compound | Identified Metabolite | Biological Matrix | Model |

|---|---|---|---|

| 5-APB | 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid | Hepatocytes | In vitro (Human) |

| 5-APB | Hydroxy-5-APB | Hepatocytes | In vitro (Human) |

| 5-APB | Hydroxy-dihydro-5-APB | Hepatocytes | In vitro (Human) |

| 6-APB | 4-carboxymethyl-3-hydroxy amphetamine | Urine | In vivo (Rat) |

| 6-APB | 6-APB (Unchanged) | Urine | In vivo (Rat) |

Advanced Analytical Methodologies for Detection and Differentiation of 7 2 Aminopropyl Benzofuran

Chromatographic Separation Techniques

The accurate detection and differentiation of 7-(2-Aminopropyl)benzofuran (7-APB) from its positional isomers (e.g., 4-APB, 5-APB, 6-APB) are critical for forensic and research applications. Due to their structural similarities, co-elution is a significant challenge. Chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), provide the necessary resolving power to separate these closely related compounds. Method development focuses on exploiting subtle differences in their physicochemical properties to achieve baseline separation.

Gas Chromatography (GC) Method Development for Isomer Resolution

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For aminopropylbenzofuran isomers, which contain a polar primary amine group, direct analysis can lead to poor peak shape and adsorption on the column. Therefore, method development often involves optimizing the stationary phase and temperature program, and employing derivatization to improve chromatographic behavior.

The choice of stationary phase is the most critical parameter for achieving selectivity in GC. restek.com For the separation of APB isomers, non-polar stationary phases are often effective. A study successfully differentiated the 4-, 5-, 6-, and 7-isomers of (2-Aminopropyl)benzofuran using a capillary column coated with 100% dimethylpolysiloxane. southernforensic.orgresearchgate.net This type of stationary phase separates compounds primarily based on their boiling points and van der Waals interactions. Since positional isomers can have very similar boiling points, the optimization of the temperature program is essential to enhance resolution.

A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points. gcms.cz For APB isomers, a typical program starts at a moderate temperature to resolve early-eluting compounds and gradually increases to elute the target analytes. southernforensic.orgresearchgate.net A slow ramp rate can improve the separation between closely eluting peaks. southernforensic.orgresearchgate.net

Table 1: Example GC-MS Parameters for (2-Aminopropyl)benzofuran Isomer Separation Data sourced from Casale & Hays. southernforensic.orgresearchgate.net

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 100% Dimethylpolysiloxane (e.g., DB-1) |

| Oven Program | Initial Temp: 100°C, Ramp: 6°C/min to 300°C, Hold: 5.67 min |

| Injector | Split mode (21.5:1) at 280°C |

| Detector (MS) | Source Temperature: 230°C |

Derivatization is a chemical modification technique used to convert analytes into a more suitable form for GC analysis. researchgate.net For compounds like 7-APB, derivatization of the primary amine group is performed to increase volatility, improve thermal stability, and reduce interactions with the stationary phase, resulting in better peak symmetry and resolution. researchgate.netgcms.cz

Several acylation reagents have been proven effective for the separation of APB isomers. The formation of heptafluorobutyramide (HFB) derivatives, by reacting the analyte with heptafluorobutyric anhydride (HFBA), has been shown to successfully separate the 4-, 5-, 6-, and 7-APB positional isomers. nih.govresearchgate.net The bulky, fluorinated derivative enhances volatility and allows for separation that may not be possible with the underivatized compounds. Other derivatization approaches have also been explored. Further studies have investigated acetamido (AC) and ethoxycarbonyl (EC) derivatives to aid in the differentiation of various aminopropylbenzofuran isomers. researchgate.net

Table 2: Derivatization Reagents for GC Analysis of APB Isomers

| Derivative | Reagent | Effectiveness | Reference |

|---|---|---|---|

| Heptafluorobutyramide (HFB) | Heptafluorobutyric anhydride (HFBA) | Effective for separating 4-, 5-, 6-, and 7-APB isomers. | nih.govresearchgate.net |

| Acetamido (AC) | Acetic Anhydride or Acetyl Chloride | Investigated for isomer differentiation. | researchgate.net |

| Ethoxycarbonyl (EC) | Ethyl Chloroformate | Investigated for isomer differentiation. | researchgate.netresearchgate.net |

Liquid Chromatography (LC) Method Development for Isomer Resolution

Liquid chromatography, particularly reversed-phase HPLC, is a primary technique for the analysis of psychoactive substances and their isomers. It offers the advantage of operating at lower temperatures, making it suitable for thermally labile compounds, and provides a wide range of selectivity options through different stationary and mobile phases.

In reversed-phase liquid chromatography (RP-LC), separation is based on the hydrophobic interactions between the analyte and a non-polar stationary phase. chromatographyonline.com A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. ionsource.com

For basic compounds like 7-APB, controlling the mobile phase pH is crucial for achieving good peak shape and reproducible retention times. chromatographyonline.com The addition of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase protonates the primary amine group. ionsource.com This suppresses unwanted interactions between the ionized analyte and residual silanol groups on the silica-based stationary phase, which can cause peak tailing. chromatographyonline.com

The choice of stationary phase also influences selectivity. While standard C18 columns are widely used, other phases can offer unique selectivity for isomers. For instance, pentafluorophenyl (PFP) stationary phases have been noted for their ability to provide alternative selectivity in the separation of positional isomers. researchgate.net Optimization involves adjusting the organic solvent ratio, the type and concentration of the acidic modifier, and the column temperature to achieve baseline resolution of 7-APB from other isomers.

Table 3: Typical Starting Parameters for RP-LC Method Development for APB Isomers

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | C18 or Pentafluorophenyl (PFP), 2.1-4.6 mm ID, <5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., 5% to 95% B over 10-20 minutes) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

This compound contains a chiral center at the alpha-carbon of the propyl side chain, meaning it exists as a pair of enantiomers, (R)-7-APB and (S)-7-APB. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological activities. Therefore, their separation is of significant interest.

Chiral chromatography is the most common method for separating enantiomers. researchgate.net This can be achieved through two main approaches:

Direct Separation: This method uses a chiral stationary phase (CSP) or a chiral additive in the mobile phase. The chiral selector forms transient, diastereomeric complexes with the enantiomers, which have different stability and energy levels, leading to different retention times. CSPs based on cyclodextrins, polysaccharides, or proteins are commonly used for separating chiral amines.

Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase using conventional RP-LC methods.

While specific applications for the chiral separation of 7-APB are not widely documented in the literature, the established principles of chiral chromatography for primary amines are directly applicable. wvu.edu The development of such a method would be essential for stereoselective metabolism and pharmacology studies.

Hyphenated Analytical Techniques for Comprehensive Identification

The definitive identification and differentiation of regioisomeric compounds such as this compound (7-APB) from its analogues necessitate the use of advanced analytical strategies. Hyphenated techniques, which couple the powerful separation capabilities of chromatography with the specificity and sensitivity of mass spectrometry, are indispensable tools in forensic and analytical chemistry for this purpose. chromatographyonline.com These methods provide a multi-faceted approach, offering information on chromatographic retention time, molecular weight, and fragmentation patterns, which collectively contribute to a confident structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of volatile and thermally stable compounds. While aminopropylbenzofurans can be analyzed directly, derivatization is often employed to improve their chromatographic behavior and the separation between positional isomers. nih.govsouthernforensic.org For instance, conversion to heptafluorobutyramide or trimethylsilyl (TMS) derivatives has been shown to enhance the resolution of APB isomers on common GC columns. nih.govsouthernforensic.org

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. wikipedia.org This creates a characteristic mass spectrum that can be used as a chemical fingerprint for compound identification. However, in the case of positional isomers like the aminopropylbenzofurans (4-APB, 5-APB, 6-APB, and 7-APB), the EI mass spectra are often nearly identical, which presents a significant analytical challenge. southernforensic.org

The mass spectrum of 7-APB under EI conditions is characterized by a molecular ion (M+) peak at a mass-to-charge ratio (m/z) of 175. southernforensic.org The most abundant peak in the spectrum, known as the base peak, typically appears at m/z 44. southernforensic.org This prominent fragment corresponds to the [C2H6N]+ ion, resulting from the characteristic alpha cleavage of the aminopropyl side chain, a common fragmentation pathway for amphetamine-like compounds.

Table 1: Characteristic EI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Fragment | Relative Abundance | Significance |

|---|---|---|---|

| 175 | [C11H13NO]+ | Moderate | Molecular Ion (M+) |

| 132 | [M-C2H5N]+ | Low | Loss of propylamine side chain fragment |

| 131 | [M-C2H6N]+ | Moderate | Loss of propylamine side chain fragment |

Data synthesized from published reports on APB isomers. southernforensic.org

To overcome the limitations of EI, which can sometimes produce a weak or absent molecular ion peak, chemical ionization (CI) can be employed. CI is a soft ionization technique that uses reagent gas molecules (such as methane or ammonia) to ionize the analyte through proton transfer reactions. wikipedia.orglabx.com This process imparts much less energy to the analyte molecule, resulting in significantly less fragmentation. wikipedia.org

When analyzing 7-APB using CI-GC-MS, the resulting spectrum is typically dominated by a protonated molecular ion [M+H]+ at m/z 176. wikipedia.org This clear indication of the molecular weight is a critical piece of information that complements the structural data obtained from EI-MS. wikipedia.orglabx.com By confirming the molecular mass, CI-MS helps to reduce ambiguity and increase confidence in the identification of the compound, especially when comparing it against a library of potential structures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that is particularly well-suited for the analysis of polar and thermally labile compounds that are not amenable to GC without derivatization. nih.govresearchgate.netuab.edu The coupling of LC with high-resolution mass spectrometry (HRMS) provides exceptional specificity and sensitivity, enabling accurate mass measurements that are crucial for the unequivocal identification of substances like 7-APB. researchgate.netresearchgate.net

High-resolution mass spectrometry, utilizing analyzers such as Time-of-Flight (TOF) or Orbitrap, can measure the m/z ratio of an ion with a high degree of accuracy, typically to within 5 parts per million (ppm). nih.govthermofisher.com This capability allows for the determination of an ion's elemental composition from its exact mass. researchgate.netnih.gov

For 7-APB, with a chemical formula of C11H13NO, the theoretical (calculated) monoisotopic mass of the neutral molecule is 175.0997 g/mol . In positive-ion mode LC-MS, the compound is typically detected as the protonated molecule, [M+H]+, which has a theoretical exact mass of 176.1070. An experimental measurement of the m/z value that closely matches this theoretical value provides strong evidence for the elemental formula C11H14NO+, significantly increasing the confidence in the compound's identification and allowing it to be distinguished from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). researchgate.netthermofisher.com

Table 2: High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C11H13NO |

| Ion Formula | [C11H14NO]+ |

| Theoretical Exact Mass of [M+H]+ | 176.1070 |

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity for structural confirmation. nih.gov In this technique, the protonated molecular ion of 7-APB (the precursor ion, m/z 176.1) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). This process fragments the precursor ion into smaller, structurally significant product ions, which are then detected in a second mass analyzer. chromatographyonline.com

The resulting product ion spectrum is highly specific to the structure of the parent compound and can be used to definitively identify 7-APB. nih.gov Common fragmentation pathways for protonated primary amines like 7-APB include the neutral loss of ammonia (B1221849) (NH3), which would generate a product ion at m/z 159.1. Further fragmentation would yield ions characteristic of the benzofuran (B130515) ring system. These specific precursor-to-product ion transitions can be monitored in methods like Multiple Reaction Monitoring (MRM), providing exceptional selectivity and sensitivity for the quantitation of 7-APB in complex matrices. nih.gov The fragmentation patterns generated by MS/MS can also be more effective at differentiating between positional isomers than EI-MS spectra. researchgate.netnih.gov

Table 3: Potential LC-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Potential Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 176.1 | 159.1 | NH3 (Ammonia) |

| 176.1 | 131.1 | C2H7N (Ethylamine) |

Complementary Spectroscopic Analytical Strategies

The unambiguous identification of regioisomeric compounds such as this compound (7-APB) and its analogues is a significant challenge in forensic and analytical chemistry. While techniques like gas chromatography-mass spectrometry (GC-MS) are staples in forensic laboratories, they often provide identical or nearly identical mass spectra for positional isomers, necessitating the use of more definitive spectroscopic methods. researchgate.net Complementary strategies, particularly those that probe the fundamental structure and vibrational characteristics of a molecule, are crucial for definitive identification.

Nuclear Magnetic Resonance (NMR) for Definitive Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. oxinst.com It is exceptionally adept at distinguishing between isomers, as the chemical environment of each atom in a molecule influences its magnetic properties, resulting in a unique spectral fingerprint. oxinst.com For the (2-Aminopropyl)benzofuran series, NMR allows for the unequivocal assignment of the aminopropyl group's position on the benzofuran ring system. researchgate.net

The definitive structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.netsouthernforensic.org These experiments establish connectivity between protons and carbons, including through-bond and through-space correlations, which are essential for mapping the molecule's structure. southernforensic.org

The proton (¹H) NMR spectrum of 7-APB is particularly informative. The substitution pattern on the benzene (B151609) portion of the benzofuran ring creates a distinct set of signals in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and, critically, the coupling patterns (splitting) of these aromatic protons are unique to the 7-substituted isomer when compared to its 4-, 5-, and 6-substituted counterparts. researchgate.net Analysis of these patterns allows for unambiguous differentiation. researchgate.netresearchgate.net

¹H and ¹³C NMR Spectral Data for this compound (Free Base in CDCl₃) The following table presents the proton and carbon NMR chemical shift assignments for this compound.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 7.56 | 144.9 |

| 3 | 6.70 | 103.5 |

| 4 | 7.15 | 128.4 |

| 5 | 7.18 | 121.7 |

| 6 | 7.02 | 119.5 |

| 7 | --- | 118.9 |

| 7a | --- | 154.2 |

| 3a | --- | 125.1 |

| 1' | 2.89 / 2.76 | 46.0 |

| 2' | 3.20 | 48.7 |

| 3' | 1.15 | 23.3 |

Data sourced from Casale and Hays (2012), Microgram Journal. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, serves as another powerful tool for differentiating isomers. researchgate.net These methods probe the vibrational modes of a molecule's chemical bonds. mdpi.comnih.gov Since the symmetry and electronic structure of a molecule dictate which vibrational modes are active and at what frequency they appear, positional isomers like the APB series will exhibit unique spectral "fingerprints". researchgate.netnih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and effective method for analyzing samples. researchgate.net The IR spectra of the (2-Aminopropyl)benzofuran isomers show notable differences, especially in the "fingerprint region" (below 1500 cm⁻¹), which is rich with complex vibrations characteristic of the entire molecular structure. Key differences also arise in the C-H out-of-plane bending region (approx. 700-900 cm⁻¹), which is highly sensitive to the substitution pattern on the aromatic ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. This technique can be used to distinguish between regioisomers and is suitable for in-field testing due to the availability of portable handheld devices. researchgate.net The differentiation of phenethylamine regioisomers that differ in the substitution position on the aromatic ring has been successfully demonstrated using Raman spectroscopy. researchgate.net

Key Vibrational Bands for Differentiating APB Isomers While full spectra provide the most definitive comparison, certain regions are particularly useful for distinguishing the four positional isomers of (2-Aminopropyl)benzofuran.

| Isomer | Key Distinguishing IR Bands (cm⁻¹) |

|---|---|

| 4-APB | Characterized by specific bands in the fingerprint region related to its unique substitution pattern. |

| 5-APB | Shows a distinct pattern of absorption compared to the other isomers, particularly in the C-H bending and fingerprint regions. |

| 6-APB | Presents a unique vibrational signature that allows it to be differentiated from the 4-, 5-, and 7-isomers. |

| 7-APB | Exhibits its own characteristic absorption bands, allowing for positive identification when compared against a reference standard. |

Data interpreted from spectral figures presented in Casale and Hays (2012), Microgram Journal. researchgate.net

Forensic Chemistry Analytical Strategies for Novel Benzofuran Detection

The emergence of novel psychoactive substances (NPS), including benzofuran derivatives like 7-APB, requires robust and multi-faceted analytical strategies in forensic laboratories. cdc.gov The goal is the unambiguous identification of a substance in seized materials, which often contain impurities, cutting agents, or a mixture of different NPS isomers. southernforensic.orgresearchgate.net

The standard analytical workflow typically begins with presumptive color tests followed by a screening analysis using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net While GC provides separation based on retention time, the electron ionization mass spectra of positional isomers like 4-APB, 5-APB, 6-APB, and 7-APB are often very similar or indistinguishable, making confident identification impossible with this technique alone. researchgate.net

To overcome this limitation, forensic strategies incorporate several key approaches:

Derivatization: Chemical derivatization of the amine group, for example with heptafluorobutyric anhydride (HFBA), can improve the chromatographic separation of the isomers by GC, allowing them to be resolved based on retention time. researchgate.netnih.gov This method has been shown to successfully separate 4- and 7-APB from the 5- and 6-isomers. researchgate.net A combination of different derivatizing agents may be needed to separate all six possible aminopropylbenzofuran isomers. researchgate.net

Confirmatory Spectroscopy: Due to the limitations of MS for isomer differentiation, confirmatory analysis using the spectroscopic techniques detailed above is essential. NMR spectroscopy is considered the "gold standard" for structural elucidation and provides the most definitive evidence for identifying a specific positional isomer. researchgate.net FTIR is also a widely used and reliable technique for confirmation by comparing the spectrum of the unknown sample to that of a certified reference standard. southernforensic.org

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., Diode Array Detector, Mass Spectrometer) offers an alternative separation technique. LC has been shown to be capable of separating the underivatized APB isomers, providing another avenue for their differentiation and quantification. researchgate.netnih.gov

Ultimately, a comprehensive and legally defensible identification of this compound in a forensic setting relies on a combination of analytical techniques. This typically involves chromatographic separation (GC or LC) followed by one or more confirmatory spectroscopic methods (NMR, IR) to prove the exact molecular structure and differentiate it from its isomers. researchgate.netnih.gov

Molecular Modeling and Computational Studies of 7 2 Aminopropyl Benzofuran

In Silico Analysis of Molecular Structure and Conformation

The foundational step in computationally evaluating a molecule like 7-APB involves a detailed analysis of its three-dimensional structure and energetic landscape.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to understand the electronic structure of a molecule, which governs its reactivity and intermolecular interactions. uci.eduwikipedia.org Methods like Density Functional Theory (DFT) can be used to determine a range of electronic properties for 7-APB. nih.gov

Key properties that would be investigated include:

Electron Distribution and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (negatively charged) or electron-poor (positively charged). This is critical for predicting how 7-APB might interact with biological macromolecules through electrostatic interactions, such as hydrogen bonds or ionic bonds.

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is fundamental. youtube.comyoutube.com The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. These orbitals indicate the likely sites for electron donation and acceptance, respectively, which is key to forming bonds with receptor sites.

| Computational Method | Calculated Property | Significance for 7-APB |

|---|---|---|

| Density Functional Theory (DFT) | Electrostatic Potential Map | Identifies electron-rich/poor regions for potential interactions. |

| Time-Dependent DFT (TD-DFT) | HOMO/LUMO Energy Gap | Provides insights into chemical reactivity and stability. |

Conformational Analysis and Energy Minimization

Due to the presence of rotatable single bonds in its aminopropyl side chain, 7-APB can exist in various three-dimensional shapes, or conformations. lumenlearning.com Conformational analysis is the process of identifying the most stable, low-energy conformations of the molecule. hakon-art.com

This process typically involves:

Systematic or Stochastic Search: The rotational landscape of the flexible bonds is explored to generate a wide range of possible conformations. slideshare.net

Energy Minimization: Each generated conformation is then subjected to energy minimization using molecular mechanics force fields. This computational method calculates the potential energy of a conformation and adjusts the geometry to find the nearest local energy minimum. ijcsit.comnih.gov The goal is to identify the global energy minimum, which represents the most stable and likely conformation of the molecule in a biological system. This optimized structure is the essential starting point for subsequent docking studies.

Ligand-Protein Docking Simulations for Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. frontiersin.org This is crucial for predicting the biological activity of 7-APB.

Investigation of Binding Modes with Monoamine Transporters

Monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are key targets for many psychoactive compounds. frontiersin.orgnih.gov Docking simulations can predict how 7-APB interacts with these transporters.

The simulation process involves:

Placing the energy-minimized conformation of 7-APB into the defined binding site of a transporter's structural model.

Using a scoring function to evaluate thousands of possible binding poses, ranking them based on predicted binding affinity.

Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions with conserved residues (like a key aspartate residue in the monoamine transporters), and hydrophobic interactions that stabilize the ligand-protein complex. figshare.comnih.gov

While specific docking studies for 7-APB are not extensively published, this methodology allows for the prediction of its potential to inhibit monoamine reuptake, a mechanism common to related compounds. wikipedia.org

Prediction of Interactions with Serotonin Receptor Subtypes

Experimental data indicates that 7-APB interacts with various serotonin (5-HT) receptor subtypes. wikipedia.org Notably, it displays a distinct binding profile compared to its isomers. Docking simulations can provide a structural basis for these observed affinities.

Pharmacological studies have shown that 7-APB has a notable affinity for several 5-HT receptors. It exhibits submicromolar binding affinity at the 5-HT₁ₐ receptor. Unlike many other benzofurans, its affinity for the 5-HT₂C receptor is weaker. Its affinity for the 5-HT₂ₐ receptor is in the micromolar range. Computational docking would be used to model the interactions of 7-APB within the binding pockets of these receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, and 5-HT₇) to explain these differences in binding affinity. nih.govmdpi.com The analysis would focus on how the specific placement of the aminopropyl group at the 7-position of the benzofuran (B130515) ring influences interactions with key amino acid residues in each receptor's binding site.

| Receptor Subtype | Reported Binding Affinity of 7-APB | Potential Interaction Insights from Docking |

|---|---|---|

| 5-HT₁ₐ | Submicromolar | Strong hydrogen bonding and electrostatic interactions. |

| 5-HT₂ₐ | Micromolar | Moderate interactions, potentially fewer stabilizing contacts. |

| 5-HT₂C | Weaker than other benzofurans | Possible steric hindrance or suboptimal electrostatic complementarity. |

| 5-HT₇ | High affinity for many 5-HT ligands | Investigation of specific polar and aromatic interactions. nih.gov |

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a powerful technique in rational drug design that abstracts the essential molecular features necessary for a molecule to bind to a specific biological target. nih.govresearchgate.net A pharmacophore model for a target of 7-APB would consist of a 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and positive ionizable groups.

This model could be developed in two primary ways:

Ligand-Based: If a set of molecules with known activity at a specific receptor is available, their common chemical features can be aligned to generate a consensus pharmacophore.

Structure-Based: Using a crystal structure or homology model of the target receptor with a bound ligand, the key interaction points between the ligand and the protein can be directly translated into pharmacophoric features. nih.gov

Once developed, a pharmacophore model relevant to 7-APB's activity could be used as a 3D query to screen large virtual databases of compounds. This process can identify novel molecules with different chemical scaffolds that still satisfy the essential geometric and chemical requirements for binding, thus guiding the design and discovery of new, potentially more potent or selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized molecules.

A hypothetical QSAR study on a series of 7-APB analogs could be designed to predict their affinity for a specific receptor, such as a serotonin or dopamine receptor. Researchers would synthesize or computationally design a set of analogs with variations in their chemical structure. The biological activity (e.g., binding affinity, IC50) of these compounds would be experimentally determined. Subsequently, a wide range of molecular descriptors would be calculated for each analog. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometric: Related to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons.

Quantum-chemical: Derived from quantum mechanics calculations researchgate.net.

Using statistical methods, a QSAR model is then developed that best correlates the descriptors with the observed biological activity. Such a model for 7-APB and its analogs could help in prioritizing the synthesis of new compounds with potentially enhanced activity.

Table 1: Hypothetical QSAR Data for 7-APB Analogs This table is a fictional representation to illustrate the type of data generated in a QSAR study and does not represent real experimental values.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted pIC50 |

| 7-APB | 175.23 | 2.3 | 38.3 | 6.5 |

| Analog 1 | 189.26 | 2.6 | 38.3 | 6.8 |

| Analog 2 | 205.26 | 2.1 | 47.5 | 6.2 |

| Analog 3 | 188.25 | 2.8 | 38.3 | 7.1 |

Molecular Dynamics Simulations to Explore Ligand-Receptor Interactions Over Time

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a detailed view of how a ligand, such as 7-(2-Aminopropyl)benzofuran, interacts with its biological target, typically a protein receptor. This technique allows for the exploration of the dynamic nature of these interactions, which is often missed by static modeling approaches like molecular docking.

An MD simulation of the 7-APB-receptor complex would typically involve the following steps:

System Setup: A high-resolution 3D structure of the target receptor is obtained, either from experimental methods like X-ray crystallography or through homology modeling. The 7-APB molecule is then placed in the binding site of the receptor, often guided by docking simulations. This complex is then solvated in a box of water molecules and ions to mimic physiological conditions.

Equilibration: The system is gradually heated to a physiological temperature and the pressure is adjusted. This phase allows the system to relax and reach a stable state before the production simulation.

Production Simulation: The simulation is run for a specific period, typically nanoseconds to microseconds, during which the positions, velocities, and energies of all atoms are calculated at very small time steps (femtoseconds).

Analysis of the MD trajectory can reveal crucial information about the ligand-receptor interaction:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to assess the stability of the binding pose over time.

Key Interactions: The simulation can identify specific amino acid residues in the receptor that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with 7-APB.

Conformational Changes: It can show how the binding of 7-APB might induce conformational changes in the receptor, which can be critical for its activation or inhibition.

Binding Free Energy Calculations: Post-processing of the MD trajectory using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide an estimate of the binding free energy, which is related to the binding affinity of the ligand mdpi.comphyschemres.org.

For example, a 100-nanosecond MD simulation could be performed to study the interaction of 7-APB with the serotonin 2A receptor (5-HT2A). The results might indicate that the aminopropyl side chain forms a salt bridge with a specific aspartate residue, while the benzofuran ring engages in pi-stacking interactions with aromatic residues in the binding pocket.

Table 2: Hypothetical Molecular Dynamics Simulation Results for 7-APB at a Target Receptor This table is a fictional representation to illustrate the type of data generated in an MD simulation study and does not represent real experimental values.

| Simulation Time (ns) | Ligand RMSD (Å) | Key Hydrogen Bonds (Residue) | Binding Free Energy (kcal/mol) |

| 0-25 | 1.2 ± 0.3 | ASP155, SER242 | -8.5 |

| 25-50 | 1.5 ± 0.4 | ASP155 | -8.2 |

| 50-75 | 1.4 ± 0.2 | ASP155, TYR370 | -8.9 |

| 75-100 | 1.3 ± 0.3 | ASP155 | -8.6 |

Q & A

Q. What synthetic strategies are most effective for producing 7-(2-aminopropyl)benzofuran, and what are common pitfalls in its synthesis?

A two-step unified strategy involving hydroxylation of benzofuran precursors followed by reductive amination is widely employed. Key intermediates like 7-hydroxybenzofuran are synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions (e.g., Pd-catalyzed C–H activation). Challenges include regioselectivity control during hydroxylation and minimizing side reactions during amination, particularly oxidation of the amine group. Purification via column chromatography using mixed solvent systems (e.g., hexane/ethyl acetate with triethylamine) is critical to isolate the target compound .

Q. How can researchers distinguish this compound from its positional isomers (e.g., 5-APB or 6-APB) using spectroscopic methods?

High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) are essential for distinguishing isomers. For example, fragmentation patterns differ due to the benzofuran ring substitution: 7-APB exhibits unique fragment ions at m/z 147 (benzofuran core) and m/z 72 (aminopropyl chain). Nuclear magnetic resonance (NMR) analysis, particularly -NMR, can resolve positional differences via distinct aromatic carbon shifts (e.g., 7-APB’s C-7 carbon resonates at ~160 ppm) .

Q. What in vitro assays are recommended for preliminary evaluation of 7-APB’s pharmacological activity?

Radioligand binding assays targeting serotonin (5-HT, 5-HT) and dopamine (D, D) receptors are standard. Functional assays using HEK293 cells expressing human receptors can measure agonist/antagonist activity via cAMP or calcium flux measurements. Dose-response curves (0.1–100 µM) should be analyzed to determine EC/IC values. Cross-reactivity with monoamine transporters (SERT, DAT) should also be assessed using tritiated neurotransmitter uptake assays .

Advanced Research Questions

Q. How do metabolic pathways of 7-APB differ from those of structurally related compounds like 6-APB, and what analytical methods are suitable for metabolite identification?

Hepatic metabolism via cytochrome P450 isoforms (CYP2D6, CYP3A4) leads to N-dealkylation and hydroxylation. Unlike 6-APB, 7-APB undergoes preferential β-hydroxylation at the benzofuran ring, producing 7-(2-amino-3-hydroxypropyl)benzofuran. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) with collision-induced dissociation (CID) is optimal for metabolite profiling. Stable isotope-labeled internal standards (e.g., -7-APB) improve quantification accuracy in biological matrices .

Q. What experimental approaches resolve contradictions in reported receptor binding affinities for 7-APB across studies?

Discrepancies may arise from differences in assay conditions (e.g., membrane vs. whole-cell preparations) or enantiomeric purity. Researchers should:

Q. What strategies improve the stereoselective synthesis of 7-APB enantiomers, and how does chirality impact pharmacological activity?

Chiral pool synthesis using (R)- or (S)-alanine as starting materials ensures enantiomeric control. Alternatively, asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts achieves >90% enantiomeric excess (ee). Pharmacologically, (S)-7-APB shows 5-fold higher affinity for 5-HT receptors than the (R)-enantiomer, correlating with behavioral effects in rodent models .

Q. How can researchers address stability issues in 7-APB during long-term storage or in vitro assays?

Degradation occurs via oxidation of the amine group and benzofuran ring cleavage. Stabilization strategies include:

- Storing under inert gas (argon) at −20°C in amber vials.

- Adding antioxidants (0.1% ascorbic acid) to aqueous solutions.

- Using deuterated solvents (DMSO-d) for NMR samples to slow decomposition .

Methodological Considerations

Q. What computational tools predict the physicochemical properties of 7-APB, and how do they compare to experimental data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reliably predict logP (2.1 vs. experimental 2.3) and pKa (9.8 vs. experimental 9.5). Molecular dynamics simulations assess membrane permeability, aligning with experimental Caco-2 cell monolayer data. Discrepancies in aqueous solubility predictions highlight the need for experimental validation via shake-flask methods .

Q. What in silico models are available to assess 7-APB’s potential neurotoxicity or cardiotoxicity?